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Compound of Interest

Compound Name: 2-Isopropylbenzaldehyde

Cat. No.: B3021911 Get Quote

An in-depth guide to the physicochemical properties, spectroscopic signatures, and chemical

reactivity of ortho-, meta-, and para-isopropylbenzaldehyde, complete with experimental

protocols and comparative data to aid researchers and professionals in drug development and

chemical synthesis.

The positional isomerism of the isopropyl group on the benzaldehyde ring significantly

influences the physical, chemical, and biological properties of the resulting compound. This

guide provides a comprehensive comparative study of ortho-, meta-, and para-

isopropylbenzaldehyde, offering a valuable resource for researchers in medicinal chemistry,

materials science, and organic synthesis.

Physicochemical Properties: A Comparative
Overview
The substitution pattern of the isopropyl group on the aromatic ring impacts key physical

properties such as boiling point, density, and refractive index. The para-isomer, commonly

known as cuminaldehyde, is the most well-characterized of the three. While experimental data

for the ortho and meta isomers is less abundant, available information and predicted values

provide a basis for comparison.
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Property
Ortho-
Isopropylbenzalde
hyde

Meta-
Isopropylbenzalde
hyde

Para-
Isopropylbenzalde
hyde
(Cuminaldehyde)

CAS Number 6502-22-3[1] 34246-57-6[2][3]
122-03-2[4][5][6][7][8]

[9][10]

Molecular Formula C₁₀H₁₂O[1] C₁₀H₁₂O[2][3] C₁₀H₁₂O[4][5][9]

Molecular Weight 148.20 g/mol [2][11] 148.20 g/mol [2][3][12] 148.20 g/mol [13]

Appearance Liquid[14]

Colorless to light

yellow liquid/solid[12]

[15]

Colorless to pale

yellow liquid[13]

Boiling Point Not available 95-97 °C[15]
235-236 °C at 760

mmHg[8][13][16]

Density Not available
0.980 g/cm³

(Predicted)[15]

0.977 - 0.981 g/mL at

20-25 °C[13]

Refractive Index Not available Not available 1.527 - 1.534[13]

Solubility Not available Not available

Insoluble in water;

soluble in ethanol and

ether[13][16]

Spectroscopic Characterization
Spectroscopic analysis is fundamental for the unambiguous identification and characterization

of these isomers. The following sections detail the key features in their NMR, IR, and Mass

spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of

the hydrogen and carbon atoms within each isomer, respectively. The substitution pattern

directly influences the chemical shifts and splitting patterns of the aromatic protons.

¹H NMR Data
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Isomer
Aldehyde
Proton (s, 1H)

Aromatic
Protons (m)

Isopropyl CH
(septet, 1H)

Isopropyl CH₃
(d, 6H)

Ortho ~10.3 ppm ~7.3-7.8 ppm ~3.4 ppm ~1.2 ppm

Meta ~9.9 ppm ~7.4-7.8 ppm ~3.0 ppm ~1.3 ppm

Para ~9.96 ppm
~7.42 (d), 7.86

(d) ppm
~3.06 ppm ~1.24-1.31 ppm

¹³C NMR Data

Isomer C=O
Aromatic
C-CHO

Aromatic
C-
isopropyl

Aromatic
C-H

Isopropyl
CH

Isopropyl
CH₃

Ortho ~193 ppm ~134 ppm ~150 ppm
~126-133

ppm
~29 ppm ~24 ppm

Meta ~192 ppm ~137 ppm ~149 ppm
~127-134

ppm
~34 ppm ~24 ppm

Para
~191.9

ppm

~134.6

ppm

~156.2

ppm

~127.1,

129.9 ppm
~34.5 ppm ~23.6 ppm

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the key functional groups present in the

isomers. All three isomers will exhibit a strong characteristic absorption band for the aldehyde

carbonyl (C=O) stretch and C-H stretches for the aldehyde, aromatic, and isopropyl groups.

Isomer
C=O Stretch
(Aldehyde)

C-H Stretch
(Aromatic)

C-H Stretch
(Aliphatic)

Ortho ~1690-1710 cm⁻¹ ~3000-3100 cm⁻¹ ~2870-2960 cm⁻¹

Meta ~1690-1710 cm⁻¹ ~3000-3100 cm⁻¹ ~2870-2960 cm⁻¹

Para ~1690-1710 cm⁻¹ ~3000-3100 cm⁻¹ ~2870-2960 cm⁻¹
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the isomers. All three isomers will have the same molecular ion peak (M⁺) at m/z 148. The

fragmentation patterns may show subtle differences due to the different substitution patterns. A

common fragment corresponds to the loss of the isopropyl group (m/z 105) or the formyl group

(m/z 119).

Chemical Reactivity
The position of the isopropyl group, an electron-donating group, influences the reactivity of both

the aromatic ring and the aldehyde functional group.

Electrophilic Aromatic Substitution: The isopropyl group is an activating group and directs

incoming electrophiles to the ortho and para positions relative to itself. This means that the

reactivity of the aromatic ring towards electrophiles will be higher than that of benzaldehyde.

Nucleophilic Addition to the Carbonyl Group: The electron-donating nature of the isopropyl

group slightly reduces the electrophilicity of the carbonyl carbon, making the

isopropylbenzaldehyde isomers slightly less reactive towards nucleophiles than

benzaldehyde. Steric hindrance from the ortho-isopropyl group is expected to significantly

decrease the rate of nucleophilic attack compared to the meta and para isomers.

Oxidation and Reduction: Similar to other benzaldehydes, the aldehyde group in all three

isomers can be readily oxidized to the corresponding carboxylic acid or reduced to the

corresponding benzyl alcohol.

Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurate research. Below are

generalized procedures for the synthesis and analysis of isopropylbenzaldehyde isomers.

Synthesis of Isopropylbenzaldehyde Isomers
A common method for the synthesis of isopropylbenzaldehydes is the formylation of cumene

(isopropylbenzene). Depending on the reaction conditions and catalysts used, different ratios of

the isomers can be obtained.
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General Procedure for Formylation of Cumene:

To a cooled and stirred solution of cumene in a suitable solvent (e.g., dichloromethane), add

a Lewis acid catalyst (e.g., AlCl₃ or TiCl₄).

Slowly introduce a formylating agent, such as dichloromethyl methyl ether or a mixture of

carbon monoxide and HCl (Gattermann-Koch reaction).

Maintain the reaction at a controlled temperature for a specified period.

Quench the reaction by carefully adding it to ice-water.

Separate the organic layer, wash it with a mild base (e.g., sodium bicarbonate solution) and

then with brine.

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and concentrate

under reduced pressure.

Purify the resulting mixture of isomers using column chromatography or fractional distillation

to isolate the desired ortho, meta, or para isomer.

Spectroscopic Analysis
NMR Spectroscopy:

Sample Preparation: Dissolve approximately 10-20 mg of the purified isomer in about 0.6 mL

of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

Data Processing: Process the raw data (Fourier transformation, phase correction, and

baseline correction) to obtain the final spectra. Chemical shifts are reported in ppm relative

to tetramethylsilane (TMS) as an internal standard.

IR Spectroscopy:
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Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates

(e.g., NaCl or KBr).

Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer.

Data Analysis: Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Mass Spectrometry:

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a gas chromatograph (GC-MS) for separation and analysis.

Ionization: Use a suitable ionization technique, such as electron ionization (EI).

Data Analysis: Analyze the resulting mass spectrum to determine the molecular ion peak and

the fragmentation pattern.

Visualizing Isomeric Structures and Synthetic
Workflow
The following diagrams, created using the DOT language, illustrate the structural differences

between the isomers and a general workflow for their synthesis and characterization.

Caption: Chemical structures of ortho, meta, and para isopropylbenzaldehyde.

Cumene Formylation Reaction Reaction Workup & Extraction Purification (Chromatography/Distillation) Isolated Isomers (ortho, meta, para) Spectroscopic Characterization (NMR, IR, MS) Characterized Isomers

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of isopropylbenzaldehyde

isomers.
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This comparative guide provides a foundational understanding of the key differences and

similarities between ortho-, meta-, and para-isopropylbenzaldehyde. The presented data and

experimental protocols are intended to assist researchers in the rational design of experiments,

the interpretation of analytical data, and the development of new synthetic methodologies and

bioactive molecules. Further experimental investigation into the properties and reactivity of the

ortho and meta isomers is warranted to build a more complete and comparative dataset.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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